![molecular formula C12H24N2O2 B2365205 t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate CAS No. 347186-41-8](/img/structure/B2365205.png)
t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate, also known as t-BAC, is a carbamate derivative of cyclohexanol with an aminomethyl group at the 3-position. It is a white crystalline solid with a melting point of 81-82 °C and a solubility of 0.2 mg/ml in water. It is a versatile synthetic reagent used in organic synthesis, and has a wide range of applications in research and industry.
Mécanisme D'action
The mechanism of action of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is not well understood. However, it is believed to act as a nucleophile in the reaction, attacking the electrophilic center of the substrate molecule. This results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate are not well understood. However, it is believed to have a wide range of effects on biological systems, including inhibition of enzyme activity, modulation of gene expression, and regulation of cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is its versatility as a synthetic reagent. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is a toxic compound, and should be handled with caution.
Orientations Futures
The potential applications of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate are vast, and there are many areas of research that can be explored. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, further research into its mechanism of action could lead to the development of new synthetic strategies. Finally, research into its potential toxicity and its effects on the environment could lead to the development of safer and more sustainable synthetic methods.
Méthodes De Synthèse
The synthesis of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is a two-step process. The first step involves the reaction of cyclohexanol with phosgene to form the chloroformate intermediate. The second step involves the reaction of the chloroformate intermediate with an amine to form the desired product.
Applications De Recherche Scientifique
T-BAC is widely used in scientific research as a synthetic reagent. It is used in the synthesis of various compounds, including peptides, amides, and cyclic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNXXJZVUYXMLE-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate | |
CAS RN |
347186-41-8 |
Source


|
| Record name | rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)
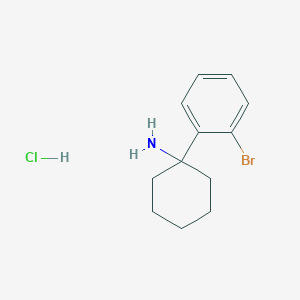
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)


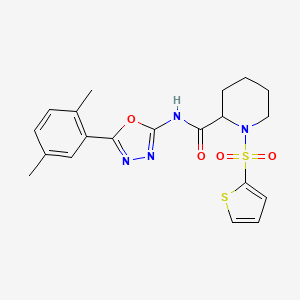
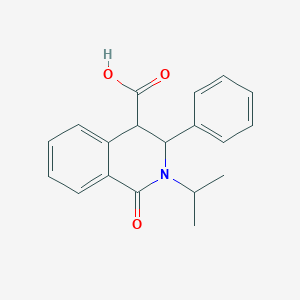

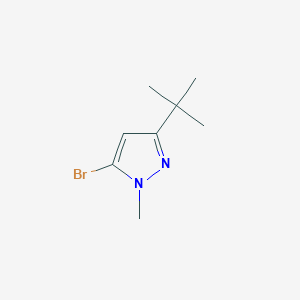

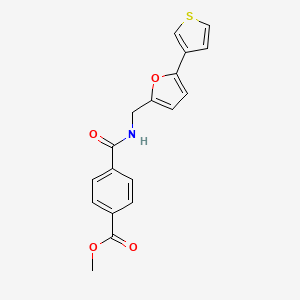
![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)